5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole rings, followed by their coupling with the appropriate amine and carboxamide groups. Common reagents used in these reactions include:
Oxidizing agents: for the formation of oxazole rings.
Azide compounds: for the synthesis of triazole rings.
Coupling reagents: such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new treatments for various diseases.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor modulation: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their diverse biological activities.
Oxazole derivatives: Often studied for their antimicrobial and anticancer properties.
Aromatic amines: Commonly used in the synthesis of dyes, drugs, and polymers.
Uniqueness
What sets “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21ClN6O4 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)15-8-5-9-17(31-2)19(15)32-3)11-29-20(24)18(27-28-29)21(30)25-14-7-4-6-13(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,30) |
InChI Key |
PCYARLUUIICWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
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